Carbinoxamine N-Oxide
Overview
Description
Carbinoxamine N-Oxide is a derivative of carbinoxamine, an antihistamine and anticholinergic agent. Carbinoxamine is commonly used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . This compound retains the core structure of carbinoxamine but includes an additional N-oxide functional group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbinoxamine N-Oxide can be synthesized through the oxidation of carbinoxamine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the conversion of the tertiary amine group in carbinoxamine to the corresponding N-oxide. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require a catalyst to facilitate the oxidation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: Carbinoxamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the original amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of this compound.
Reduction: Carbinoxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbinoxamine N-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and as a model compound for studying the pharmacokinetics and pharmacodynamics of N-oxide derivatives.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Carbinoxamine N-Oxide exerts its effects by interacting with histamine H1 receptors, similar to carbinoxamine. The N-oxide group may enhance its binding affinity or alter its pharmacokinetic properties. By competing with histamine for binding at H1 receptor sites, this compound can reduce the symptoms of allergic reactions such as itching, swelling, and vasodilation .
Comparison with Similar Compounds
Carbinoxamine: The parent compound, an antihistamine and anticholinergic agent.
Chlorpheniramine: Another first-generation antihistamine with similar uses.
Diphenhydramine: A widely used antihistamine with sedative properties.
Uniqueness: Carbinoxamine N-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall therapeutic efficacy compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNLWWDYZYPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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